molecular formula C23H22ClN3O3 B11650935 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11650935
M. Wt: 423.9 g/mol
InChI Key: YLQFFPNNSPZEEP-UHFFFAOYSA-N
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Description

1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This compound may also interact with other cellular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE stands out due to its unique combination of the quinoline and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C23H22ClN3O3/c1-13-5-6-15-10-17(23(24)25-18(15)9-13)20-12-19(26-27(20)14(2)28)16-7-8-21(29-3)22(11-16)30-4/h5-11,20H,12H2,1-4H3

InChI Key

YLQFFPNNSPZEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC)Cl

Origin of Product

United States

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